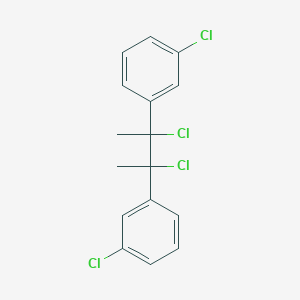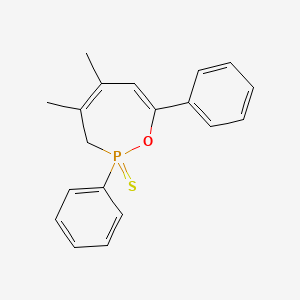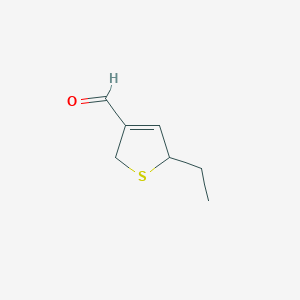
2-Oxo-N,4,5-triphenyl-1,3-oxazole-3(2H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-N,4,5-triphenyl-1,3-oxazole-3(2H)-carboxamide is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by its three phenyl groups and a carboxamide functional group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N,4,5-triphenyl-1,3-oxazole-3(2H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzoyl chloride with an amide derivative in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include:
- Solvent: Dichloromethane or toluene
- Base: Triethylamine or pyridine
- Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-N,4,5-triphenyl-1,3-oxazole-3(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the phenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2-Oxo-N,4,5-triphenyl-1,3-oxazole-3(2H)-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Oxo-N,4,5-triphenyl-1,3-oxazole-3(2H)-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-1,3-oxazole-3(2H)-carboxamide: Lacks the phenyl groups, making it less hydrophobic.
4,5-Diphenyl-1,3-oxazole: Similar structure but without the carboxamide group.
N-Phenyl-1,3-oxazole-3-carboxamide: Contains only one phenyl group.
Uniqueness
2-Oxo-N,4,5-triphenyl-1,3-oxazole-3(2H)-carboxamide is unique due to its three phenyl groups and carboxamide functionality, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other oxazole derivatives.
Propiedades
Número CAS |
59167-72-5 |
|---|---|
Fórmula molecular |
C22H16N2O3 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2-oxo-N,4,5-triphenyl-1,3-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H16N2O3/c25-21(23-18-14-8-3-9-15-18)24-19(16-10-4-1-5-11-16)20(27-22(24)26)17-12-6-2-7-13-17/h1-15H,(H,23,25) |
Clave InChI |
VXGCZJIPLGHVSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC(=O)N2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphanium chloride](/img/structure/B14600077.png)



![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)
![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)
![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)





![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)
